

Technical Support Center: ONL1204 Treatment in Geographic Atrophy (GA) Studies

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Compound of Interest

Compound Name: FHT-1204

Cat. No.: B10830120

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONL1204 in the context of Geographic Atrophy (GA) studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ONL1204?

ONL1204, also known as xelafaslatide, is a first-in-class small molecule inhibitor of the Fas receptor.^{[1][2][3]} The Fas receptor is a member of the TNF family of receptors and is a critical regulator of cell death and inflammation.^[1] In disease states, the Fas receptor becomes upregulated and activated, triggering both cell death pathways and pro-inflammatory pathways.^[1] ONL1204 prevents the activation of the Fas receptor, thereby inhibiting these downstream cascades.^[1] This mechanism is upstream of the complement pathway, which is the target of other GA therapies.^[1] By blocking Fas activation, ONL1204 is designed to protect key retinal cells, including photoreceptors, from apoptosis and reduce inflammation, which are root causes of vision loss in GA.^{[2][4]}

Q2: What are the proposed treatment frequencies for ONL1204 in GA clinical trials?

The Phase 2 GALAXY trial (NCT06659445) is evaluating two treatment frequencies for ONL1204 (xelafaslatide) delivered via intravitreal injection: every 12 weeks and every 24 weeks.^{[2][3][5]} Preclinical data, specifically the prolonged residence of ONL1204 in ocular

tissues with a vitreous humor half-life of over 100 days, support the potential for dosing every 3 to 6 months.[\[6\]](#)[\[7\]](#)

Q3: What were the key findings from the Phase 1b study regarding treatment frequency and efficacy?

The Phase 1b study of ONL1204 in patients with GA provided encouraging early efficacy signals. In one part of the study, a single injection of ONL1204 was shown to reduce the rate of GA lesion growth by 42% compared to the untreated fellow eye.[\[1\]](#) In another component, two injections of ONL1204 administered 3 months apart resulted in an approximate 50% reduction in the rate of lesion growth in the higher dose arm by 6 months.[\[1\]](#) These results were observed with fewer injections and at an earlier time point compared to some other GA treatments.[\[1\]](#)

Troubleshooting Guide

Issue: Difficulty in determining the optimal ONL1204 dosing interval for a new preclinical model of GA.

Solution: The optimal dosing interval will depend on the specific characteristics of your preclinical model. Based on existing data, a good starting point would be to evaluate dosing frequencies that align with the 3- to 6-month intervals being explored in clinical trials.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Recommended Experimental Protocol:

- **Model Characterization:** First, establish the baseline rate of GA lesion progression in your animal model. This will serve as the control for evaluating treatment efficacy.
- **Pharmacokinetic (PK) Study:** Conduct a preliminary PK study in your model to determine the half-life of ONL1204 in the vitreous humor and retina. This will provide crucial data to inform the selection of dosing intervals.
- **Dose-Ranging and Frequency Study:** Design a study with multiple treatment arms to test different doses and frequencies. Based on clinical trial information, you could test frequencies such as every 12 weeks and every 24 weeks.
- **Efficacy Assessment:** The primary endpoint should be the rate of GA lesion growth, which can be measured using techniques like fundus autofluorescence (FAF).[\[2\]](#)

- Safety Assessment: Monitor for any signs of ocular inflammation or other adverse events.

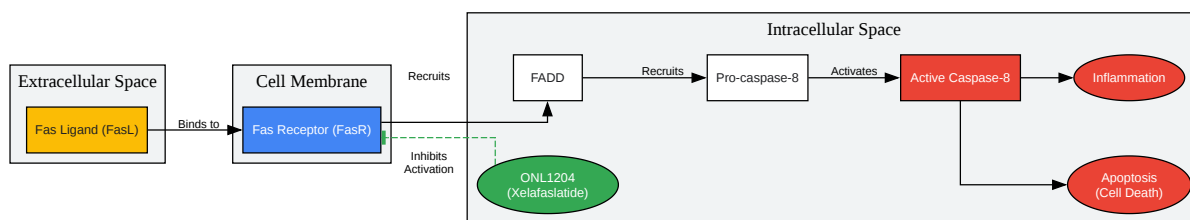
Quantitative Data Summary

Table 1: ONL1204 Clinical Trial Dosing Frequencies for Geographic Atrophy

Clinical Trial Phase	Dosing Frequencies Investigated	Doses	Duration
Phase 2 (GALAXY - NCT06659445)	Every 12 weeks or every 24 weeks	Two dose levels (100 µg and 200 µg)	72 weeks
Phase 1b (NCT04744662)	Two injections, 12 weeks apart	Low dose (50 µg) and high dose (200 µg)	6 months

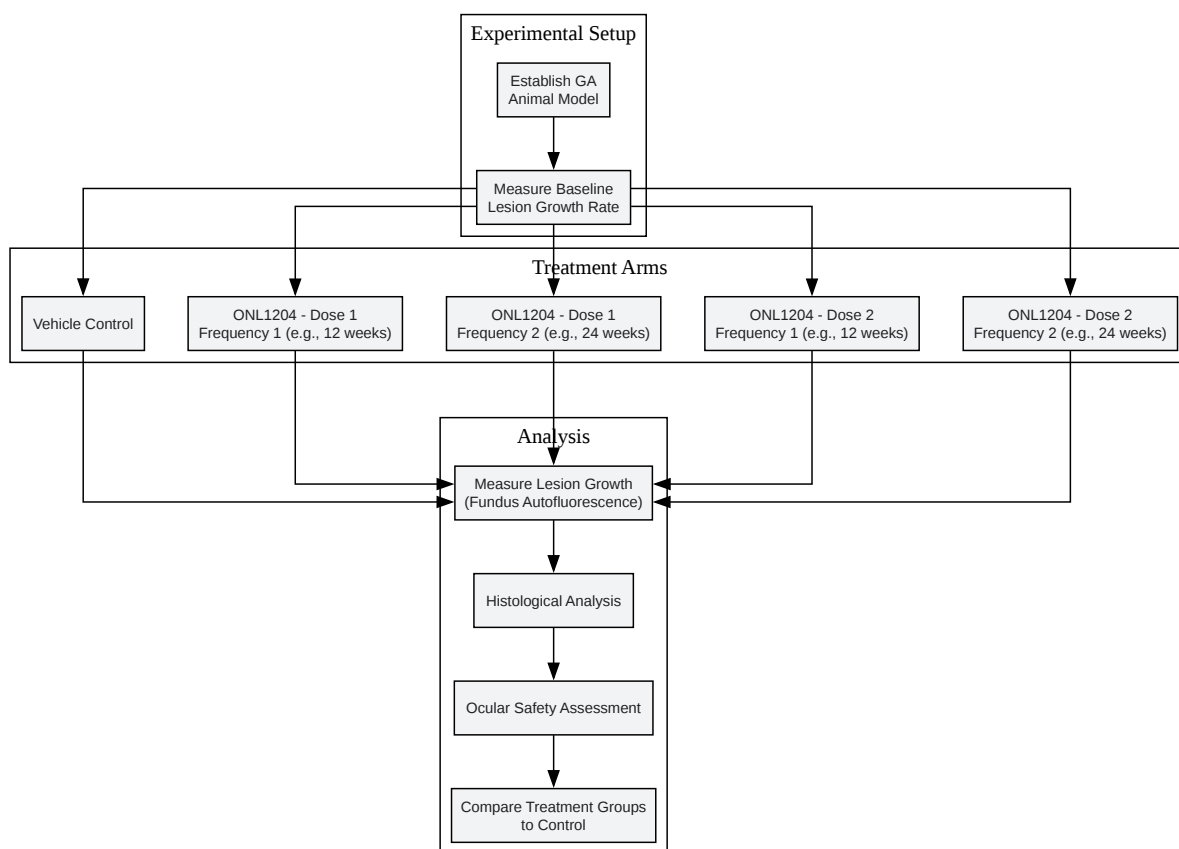
Sources:[1][2][5]

Visualizations



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Caption: ONL1204 inhibits the Fas receptor, blocking apoptosis and inflammation.



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Caption: Workflow for refining ONL1204 treatment frequency in preclinical GA models.

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